molecular formula C12H13NO3 B2580728 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione CAS No. 634902-32-2

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

Cat. No.: B2580728
CAS No.: 634902-32-2
M. Wt: 219.24
InChI Key: DMGFIDULBDJTJF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring substituted with a 4-methoxybenzyl group and two carbonyl groups at positions 2 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with succinic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Reduced derivatives with fewer carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A structurally related compound with similar chemical properties.

    4-Methoxybenzylamine: Shares the 4-methoxybenzyl group but lacks the pyrrolidine ring.

    Succinimide: Contains the pyrrolidine-2,4-dione core but without the 4-methoxybenzyl substitution.

Uniqueness

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione is unique due to the combination of the pyrrolidine ring and the 4-methoxybenzyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)7-13-8-10(14)6-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFIDULBDJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634902-32-2
Record name 1-(4-methoxybenzyl)pyrrolidine-2,4-dione
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